molecular formula C6H13ClN2O2 B2481412 3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride CAS No. 2228120-35-0

3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride

Cat. No.: B2481412
CAS No.: 2228120-35-0
M. Wt: 180.63
InChI Key: HOQFAUNRLOQFTG-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride is a chemical compound with a piperazine ring structure. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the piperazine ring, along with a hydrochloride salt form which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes. For instance, the reaction between ethylenediamine and 1,2-dichloroethane in the presence of a base can yield piperazine.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction. This can be achieved by reacting the piperazine derivative with formaldehyde under basic conditions.

    Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of 3-(Carboxymethyl)-1-methylpiperazin-2-one.

    Reduction: Reduction of the compound can lead to the formation of 3-(Hydroxymethyl)-1-methylpiperazine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 3-(Carboxymethyl)-1-methylpiperazin-2-one

    Reduction: 3-(Hydroxymethyl)-1-methylpiperazine

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of polymers and as a stabilizer in various chemical formulations.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperazine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    3-(Carboxymethyl)-1-methylpiperazin-2-one: An oxidized form with different solubility and reactivity.

    3-(Hydroxymethyl)piperazine: Lacks the methyl group, affecting its overall properties.

Uniqueness

3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility, making it more suitable for various applications compared to its free base or other derivatives.

Properties

IUPAC Name

3-(hydroxymethyl)-1-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-8-3-2-7-5(4-9)6(8)10;/h5,7,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQFAUNRLOQFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1=O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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